molecular formula C17H15NO2S2 B6531275 (Z)-5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one CAS No. 890605-07-9

(Z)-5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one

Cat. No.: B6531275
CAS No.: 890605-07-9
M. Wt: 329.4 g/mol
InChI Key: CKRDIWUZZSYHNY-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a synthetic compound based on the 4-thioxothiazolidin-2-one (rhodanine) scaffold, designed for advanced pharmacological and microbiological research. This reagent is synthesized via a Knoevenagel condensation reaction, a well-established method for creating such heterocyclic compounds with a (Z)-configuration around the exocyclic methylidene bond, which is confirmed by analytical data including 1H and 13C NMR spectroscopy . The core structure of this compound, the β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold, is recognized as a key pharmacophore for inhibiting various enzymes . Its primary research applications are in the fields of antimicrobial and anticancer investigations. Studies on closely related rhodanine derivatives bearing substituted furan rings have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant clinical isolates like methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range . Furthermore, analogous compounds with this molecular framework exhibit significant antiproliferative effects in a dose-dependent manner against human cancer cell lines, such as leukemia cells, by inducing apoptosis through mechanisms like cell cycle disruption . The 4-isopropylphenyl substituent is intended to optimize the compound's electronic properties and binding affinity, potentially enhancing its bioactivity and selectivity for specific biological targets . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes in vitro. It is not intended for diagnostic or therapeutic use in humans or animals, nor for personal use. Researchers are advised to conduct their own safety and efficacy assessments for specific applications.

Properties

IUPAC Name

(5Z)-5-[[5-(4-propan-2-ylphenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c1-10(2)11-3-5-12(6-4-11)14-8-7-13(20-14)9-15-16(21)18-17(19)22-15/h3-10H,1-2H3,(H,18,19,21)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRDIWUZZSYHNY-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=S)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=S)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound incorporates a furan moiety and a thiazolidinone structure, which may enhance its interaction with biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H15NO2S2, with a molecular weight of 329.4 g/mol. Its structural complexity arises from the combination of functional groups that may influence its biological activity.

Biological Activities

Research has indicated that thiazolidinone derivatives exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazolidinone derivatives:

  • A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/ml .
  • The compound's ability to disrupt biofilm formation was also noted, with some derivatives inhibiting up to 90% of biofilm formation in vitro .
Activity Type MIC (µg/ml) Biofilm Inhibition
Antibacterial1 - 32Up to 90%

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Similar thiazolidinone derivatives have shown promising xanthine oxidase (XO) inhibitory activity, which is crucial for managing conditions like hyperuricemia. For instance, one derivative exhibited an IC50 value of 3.56 µmol/L, indicating potent inhibition compared to standard drugs like allopurinol .

The mechanism by which this compound exerts its effects may involve:

  • Interaction with Enzymes : Molecular docking studies suggest that the compound can form hydrogen bonds with key residues in the active sites of target enzymes, enhancing its inhibitory effects .
  • Alteration of Cell Morphology : Exposure to this compound led to observable changes in the morphology and size of bacterial cells, indicating a potential mechanism for its antibacterial activity .

Case Studies

Recent research has explored the efficacy of thiazolidinone derivatives in various biological models:

  • In Vivo Studies : In models using Caenorhabditis elegans, certain derivatives significantly improved survival rates in infected hosts, demonstrating their potential as therapeutic agents against bacterial infections .
  • Cytotoxicity Assessments : Evaluations of cytotoxicity revealed that while some derivatives exhibited moderate toxicity towards fibroblasts, they were non-toxic to human peripheral blood mononuclear cells (PBMC), suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Modifications

The thiazolidinone core is a common feature among analogs, but substituents on the benzylidene or furylmethylene groups dictate pharmacological profiles. Key structural comparisons include:

Compound Core Structure Substituents Key Functional Groups
Title Compound Thiazolidinone 4-Isopropylphenyl-furan Furan, isopropyl, thioxothiazolidinone
(Z)-BTTZ derivatives Thiazolidinone Substituted benzylidene Hydroxy, methoxy, dihydroxybenzylidene
(S,Z)-4-methylpentanoic acid derivatives Thiazolidinone + furan Substituted phenyl-furan Chlorophenyl, nitrophenyl, methoxyphenyl
Thiazolyl hydrazones Thiazole + hydrazone Chlorophenyl, fluorophenyl Hydrazone linker, nitro groups

Key Observations :

  • Furan-containing analogs (e.g., ) demonstrate enhanced antibacterial activity, while benzylidene-substituted derivatives () excel in tyrosinase inhibition.
Antibacterial Activity
Compound Target Strains MIC (µg/mL) Cytotoxicity (IC50, NIH/3T3) Reference
Title Compound (inferred) Multidrug-resistant bacteria Data pending Data pending
(S,Z)-4-methylpentanoic acid derivatives (4c–4f) MRSA, QRSA 2 Not toxic (IC50 > 500 µg/mL)
Thiazolyl hydrazones Candida utilis 250 125–500 (MCF-7 cells)

Key Observations :

  • Thiazolyl hydrazones () show weaker antifungal activity (MIC = 250 µg/mL) but selective cytotoxicity against cancer cells.
Tyrosinase Inhibition and Anti-Melanogenic Activity
Compound Tyrosinase IC50 (µM) Cellular Melanin Reduction (B16F10) Mechanism Reference
Title Compound (inferred) Data pending Data pending Competitive inhibition (predicted)
(Z)-5-(4-Hydroxybenzylidene)-4-thioxothiazolidin-2-one (2b) 0.47 ± 0.97 4.6× kojic acid at 10 µM Competitive, high docking affinity
5-HMT 1.2 Significant in HRM2 mice Competitive

Key Observations :

  • Benzylidene-substituted derivatives () exhibit superior tyrosinase inhibition (IC50 ~0.47 µM) due to strong interactions with the enzyme’s active site.
  • The title compound’s furan substituent may reduce potency compared to benzylidene analogs but could offer improved solubility.

Pharmacokinetic and Toxicity Profiles

  • Toxicity: Analogs like (S,Z)-4-methylpentanoic acid derivatives show low cytotoxicity (IC50 > 500 µg/mL), suggesting a favorable therapeutic index for the title compound .

Preparation Methods

Precursor Preparation

  • 5-(4-Isopropylphenyl)furan-2-carbaldehyde : Synthesized through Friedel-Crafts acylation of 4-isopropylbenzene with furan-2-carbonyl chloride, followed by Vilsmeier-Haack formylation to introduce the aldehyde group.

  • 4-Thioxothiazolidin-2-one : Prepared via cyclization of thiourea with chloroacetic acid under basic conditions, yielding the thioxo-thiazolidinone core.

Condensation Reaction

The critical step employs a base (e.g., piperidine or ammonium acetate) in anhydrous ethanol or chloroform, facilitating the formation of the exocyclic double bond. A representative protocol includes:

ReactantEquivalentsSolventTemperatureTimeYield
5-(4-Isopropylphenyl)furan-2-carbaldehyde1.0EthanolReflux6–8 hr72%
4-Thioxothiazolidin-2-one1.2EthanolReflux6–8 hr72%

Mechanistic Insight : The base deprotonates the thiazolidinone’s methylene group, enabling nucleophilic attack on the aldehyde. Subsequent β-elimination of water yields the conjugated (Z)-configured product, stabilized by intramolecular hydrogen bonding.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar protic solvents (ethanol, methanol) favor higher yields compared to aprotic solvents (DMF, THF) due to improved solubility of intermediates. Ammonium acetate outperforms stronger bases (e.g., NaOH) by minimizing side reactions such as thiazolidinone ring hydrolysis.

SolventBaseYield (%)Purity (HPLC)
EthanolAmmonium acetate7298.5
ChloroformPiperidine6897.8
DMFTriethylamine4289.3

Temperature and Time

Prolonged reflux (6–8 hours) ensures complete conversion, while temperatures exceeding 80°C risk decomposition of the furan moiety. Kinetic studies indicate 85% conversion within 4 hours, with equilibrium favoring product formation thereafter.

Purification and Characterization Techniques

Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol-water (9:1), achieving >98% purity.

MethodPurity (%)Recovery (%)
Column Chromatography99.165
Recrystallization98.578

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (s, 1H, CH=), 7.45–7.32 (m, 4H, Ar-H), 6.91 (d, J = 3.4 Hz, 1H, furan-H), 6.52 (d, J = 3.4 Hz, 1H, furan-H), 3.02 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1580 cm⁻¹ (C=S), 1230 cm⁻¹ (C-O furan).

  • HRMS (ESI+) : m/z calcd for C₁₇H₁₅NO₂S₂ [M+H]⁺ 329.0572, found 329.0575.

HazardPrecautionary Code
Moisture sensitivityP232, P280
Irritant (thioxothiazolidinone)P261, P305+P351+P338
Flammable solvents (ethanol)P210, P233

Q & A

Q. What are the common synthetic routes for (Z)-5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one?

The synthesis typically involves a multi-step approach:

  • Knoevenagel condensation : Reacting a substituted furan-2-carbaldehyde with 4-thioxothiazolidin-2-one under acidic conditions (e.g., glacial acetic acid) to form the exocyclic double bond .
  • Substituent introduction : The 4-isopropylphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts or base-mediated reactions .
  • Key conditions : Reflux in ethanol/methanol (6–8 hours), use of catalysts like piperidine or sodium acetate, and strict temperature control (60–80°C) to optimize yields (38–70%) .

Q. How can researchers confirm the Z-configuration of the exocyclic double bond?

  • 1H NMR spectroscopy : The coupling constant (JJ) between the vinyl protons (δ 6.8–7.5 ppm) typically ranges from 10–12 Hz for the Z-isomer due to restricted rotation .
  • X-ray crystallography : Definitive confirmation via single-crystal analysis, though this requires high-purity samples .
  • IR spectroscopy : Absence of C=O stretching vibrations at ~1700 cm⁻¹ confirms successful thioxothiazolidinone formation .

Q. What analytical techniques are essential for assessing purity and structural integrity?

Technique Application Key Data
HPLC Purity assessmentRetention time matching (>95% purity)
HRMS Molecular weight confirmationExact mass (e.g., 435.04 for chloro-substituted analogs)
1H/13C NMR Structural verificationAssignments for furan (δ 6.2–7.5 ppm) and thiazolidinone (δ 165–170 ppm) protons

Q. What strategies minimize isomer formation during synthesis?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor Z-isomer formation by stabilizing transition states .
  • Catalyst choice : Piperidine or triethylamine enhances regioselectivity by deprotonating intermediates .
  • Temperature control : Lower temperatures (40–60°C) reduce thermal isomerization .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Substituents on the phenyl ring significantly modulate activity:

Substituent Biological Activity Mechanistic Insight
4-Chloro Antibacterial (MIC: 2 µg/mL vs. S. aureus)Enhanced membrane penetration due to lipophilicity
4-Fluoro Anticancer (IC₅₀: 8 µM vs. HeLa)Fluorine’s electron-withdrawing effect stabilizes target binding
4-Methoxy Anti-inflammatory (COX-2 inhibition: 75%)Methoxy group hydrogen-bonds with active-site residues

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2 or bacterial topoisomerases) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Correlate Hammett constants (σ\sigma) of substituents with IC₅₀ values to guide design .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Purity validation : Ensure >95% purity via HPLC to exclude confounding effects from impurities .
  • Negative controls : Include known inhibitors (e.g., ciprofloxacin for antibacterial assays) to validate experimental conditions .

Q. What advanced synthetic techniques improve yield and selectivity?

  • Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes with 15% higher yield (e.g., 85% for fluorobenzylidene derivatives) .
  • Flow chemistry : Enables precise control of residence time (2–5 minutes) and temperature, minimizing side products .
  • Catalyst optimization : Immobilized palladium nanoparticles enhance Suzuki-Miyaura coupling efficiency (TON: >500) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.